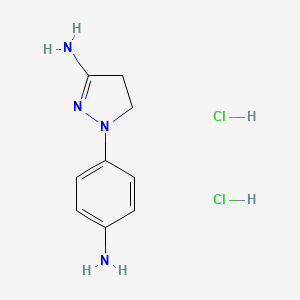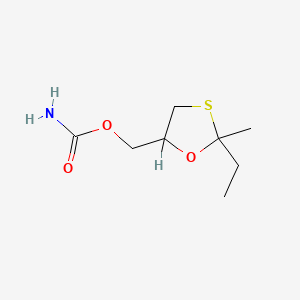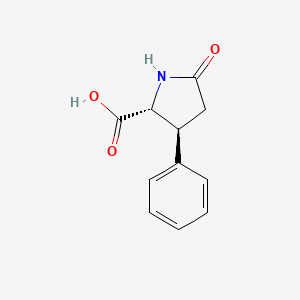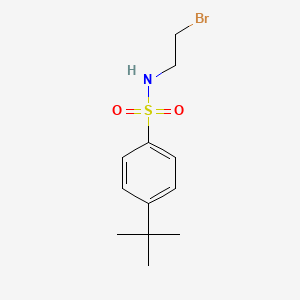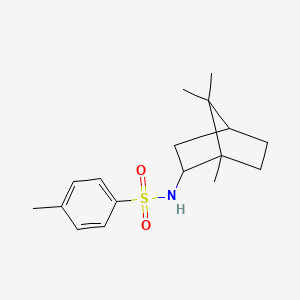![molecular formula C12H16N2O3 B1654631 ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate CAS No. 25445-81-2](/img/structure/B1654631.png)
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate is a chemical compound with the molecular formula C₁₂H₁₆N₂O₃ It is a hydrazine derivative that features a methoxyphenyl group and an ethylidene hydrazine carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate typically involves the condensation of ethyl hydrazinecarboxylate with 4-methoxyacetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve ethyl hydrazinecarboxylate and 4-methoxyacetophenone in an appropriate solvent, such as ethanol.
Step 2: Add a catalytic amount of hydrochloric acid to the reaction mixture.
Step 3: Heat the reaction mixture under reflux for several hours.
Step 4: Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with altered functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced hydrazine derivatives with altered functional groups.
Substitution: Substituted phenyl derivatives with new functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its hydrazine moiety, which can interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic applications.
Industrial Applications: It is explored for use in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and signal transduction, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazine-1-carboxylate
- Ethyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazine-1-carboxamide
- 4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline
Uniqueness
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylidene hydrazine carboxylate moiety allows for versatile chemical modifications, making it a valuable compound for various applications.
Propiedades
Número CAS |
25445-81-2 |
|---|---|
Fórmula molecular |
C12H16N2O3 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-12(15)14-13-9(2)10-5-7-11(16-3)8-6-10/h5-8H,4H2,1-3H3,(H,14,15) |
Clave InChI |
MDAMGLVNTWVXAK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NN=C(C)C1=CC=C(C=C1)OC |
SMILES canónico |
CCOC(=O)NN=C(C)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



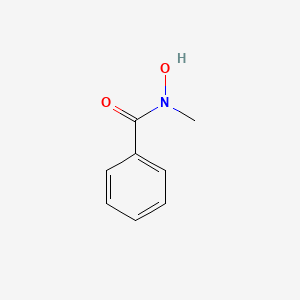
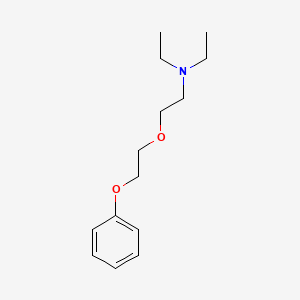
![5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1654553.png)
![2,2,2-Trifluoro-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1654554.png)

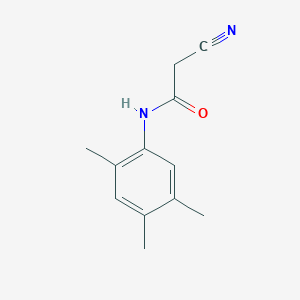
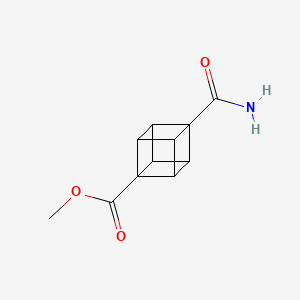
![1-Chloro-4-[(4-chloro-3-nitrophenyl)sulfonylmethylsulfonyl]-2-nitrobenzene](/img/structure/B1654562.png)
